molecular formula C5H9ClN2OS B12685063 3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride CAS No. 2087-56-1

3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride

Cat. No.: B12685063
CAS No.: 2087-56-1
M. Wt: 180.66 g/mol
InChI Key: ZCISRBSBDUVXMI-UHFFFAOYSA-N
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Description

3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride is a heterocyclic compound with the molecular formula C5H9ClN2OS. This compound is part of the thiazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride typically involves a multi-step process. One common method is the one-pot three-component synthesis, which involves the reaction of 2-amino-5-chlorophenol with different aldehydes in the presence of N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst . This reaction can be carried out using both conventional and microwave heating methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazolidinone derivatives .

Scientific Research Applications

3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the formation of advanced glycation end-products (AGEs) by reacting with reactive carbonyl species. This inhibition is crucial in preventing complications related to diabetes and aging . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit glycation reactions and its antimicrobial activity make it a valuable compound in medicinal chemistry .

Properties

CAS No.

2087-56-1

Molecular Formula

C5H9ClN2OS

Molecular Weight

180.66 g/mol

IUPAC Name

3-methyl-2-methylimino-1,3-thiazolidin-4-one;hydrochloride

InChI

InChI=1S/C5H8N2OS.ClH/c1-6-5-7(2)4(8)3-9-5;/h3H2,1-2H3;1H

InChI Key

ZCISRBSBDUVXMI-UHFFFAOYSA-N

Canonical SMILES

CN=C1N(C(=O)CS1)C.Cl

Origin of Product

United States

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